Methyl 6-methyl-4-(trifluoromethyl)nicotinate
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Overview
Description
Methyl 6-methyl-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 4-position and a methyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-methyl-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-(trifluoromethyl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 6-methyl-4-(trifluoromethyl)nicotinic acid.
Reduction: 6-methyl-4-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methyl-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can modulate the activity of its target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-4-(trifluoromethyl)nicotinate: Similar structure but with a chlorine atom instead of a methyl group.
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate: Contains a phenyl group at the 6-position.
Methyl 6-bromo-2-chloronicotinate: Features both bromine and chlorine substituents.
Uniqueness
Methyl 6-methyl-4-(trifluoromethyl)nicotinate is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8F3NO2 |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
methyl 6-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-3-7(9(10,11)12)6(4-13-5)8(14)15-2/h3-4H,1-2H3 |
InChI Key |
BDZLHAIGUWEHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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